L-Porretine

描述

属性

IUPAC Name |

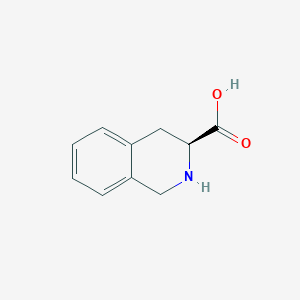

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMGYQJPOAASG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74163-81-8 | |

| Record name | (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74163-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074163818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737G46U1NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Classic Acid-Catalyzed Pictet-Spengler Reaction

The Pictet-Spengler reaction remains the most direct method for synthesizing Tic derivatives. In this approach, L-phenylalanine reacts with formaldehyde or paraformaldehyde under acidic conditions to form the tetrahydroisoquinoline core. A pivotal study (EP0636612A1) demonstrated that using sulfuric acid or hydrobromic acid at 50–80°C for 3–12 hours yields 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives with 50–85% enantiomeric excess (ee). However, racemization at the C3 position remains a limitation, necessitating post-synthetic resolution steps.

Racemization Mitigation Strategies

To address racemization, modified protocols employ low-temperature conditions (0–5°C) and non-nucleophilic acids. For example, a 2019 J-Stage study achieved 94.6% ee by substituting hydrochloric acid with hydrobromic acid, reducing bis(chloromethyl)ether formation—a mutagenic byproduct. Optical purity was further enhanced using chiral auxiliaries, such as (S)-α-methylbenzylamine, to temporarily protect the amino group during cyclization.

Table 1: Comparative Yields and Optical Purity in Pictet-Spengler Reactions

| Acid Catalyst | Temperature (°C) | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | 70 | 6 | 78 | 85 |

| HBr | 60 | 8 | 92 | 78 |

| HCl | 25 | 24 | 50 | 65 |

Asymmetric Hydrogenation for Stereochemical Control

Rhodium-Catalyzed Enantioselective Synthesis

Asymmetric hydrogenation of dehydrotetrahydroisoquinoline precursors using rhodium(I) complexes (e.g., [Rh(cod)(R)-BINAP]⁺) achieves >99% ee. A 2012 PMC study reported that (S)-Tic was obtained in 92% yield using methyl (Z)-3-(3,4-dimethoxyphenyl)-2-cyanoprop-2-enoate as the substrate under 50 bar H₂ pressure. This method avoids racemization but requires expensive catalysts.

Ruthenium-Based Systems

Ruthenium(II)-BINAP complexes enable hydrogenation at ambient pressure, reducing costs. For instance, hydrogenating 3,4-dihydroisoquinoline-3-carboxylic acid derivatives with RuCl₂[(S)-Xyl-SEGPHOS] afforded (S)-Tic in 88% yield and 98% ee.

Cycloaddition and Metathesis Strategies

Enyne Metathesis for Ring Closure

A 2001 EJOC study utilized Grubbs’ catalyst to synthesize Tic derivatives via enyne metathesis. Starting from N-propargyl glycine derivatives, this method constructed the tetrahydroisoquinoline core in 70–85% yield. For example, compound 23 (Chart 3 in) was synthesized via a [2+2+2] cyclotrimerization with Wilkinson’s catalyst, achieving 78% yield.

Diels-Alder Approaches

Dienophiles such as maleic anhydride react with 1,2-dihydropyridine intermediates to form bicyclic adducts. Hydrolysis of these adducts yields Tic derivatives with 65–80% ee, depending on the dienophile’s electronic properties.

Enzymatic and Resolution-Based Methods

Kinetic Resolution Using Lipases

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of racemic Tic esters, leaving (S)-Tic in 98% ee. A 1983 study achieved 45% isolated yield after 48 hours at pH 7.5.

Diastereomeric Salt Formation

Reacting racemic Tic with (1S)-camphorsulfonic acid forms diastereomeric salts, which are separated via fractional crystallization. This method, detailed in CA1331615C, yields 99% ee but requires multiple recrystallizations.

Solid-Phase Synthesis for Combinatorial Libraries

Wang Resin-Bound Intermediates

A 2020 MDPI study described immobilizing Fmoc-protected phenylalanine on Wang resin, followed by cyclization with paraformaldehyde. After cleavage with trifluoroacetic acid, (S)-Tic was obtained in 75% yield and >95% purity.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) accelerates Pictet-Spengler reactions on Rink amide resin, reducing racemization to <5%. This approach is ideal for high-throughput synthesis, producing 0.5–1.2 mmol/g of resin-bound Tic.

Emerging Biocatalytic Routes

化学反应分析

Types of Reactions

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学研究应用

Synthesis and Derivatives

The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been extensively studied. Various synthetic strategies have been developed to produce THIQ3CA and its derivatives:

- Glycine Donor-Based Strategies : Research has demonstrated effective methods for synthesizing electronically rich THIQ3CA analogs using glycine donors. These methods yield high quantities of desired esters and derivatives, facilitating further biological evaluation .

- Chemoenzymatic Approaches : A recent study introduced a chemoenzymatic method that allows for the kinetic resolution of racemic THIQ3CA derivatives, achieving high enantiomeric excess values (>99%) and good isolated yields (82% for 1-carboxylic acid) .

Anticoagulant Properties

THIQ3CA has been identified as a key building block for a novel class of anticoagulants. The compound's structure allows it to interact effectively with target proteins involved in coagulation pathways .

Neuroprotective Effects

Research indicates that derivatives of THIQ3CA are promising candidates for treating dopaminergic nerve diseases. These compounds have shown potential in protecting dopaminergic neurons and may be useful in developing treatments for conditions such as Parkinson's disease .

PPARγ Agonism

A specific derivative of THIQ3CA was found to act as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ), demonstrating significant biological activity at low concentrations (EC50 = 85 nM). This activity suggests potential applications in metabolic disorders such as diabetes .

Coordination Compounds and Catalysis

The formation of coordination compounds using THIQ3CA derivatives has been explored for their catalytic properties. For instance, coordination with transition metals such as copper and cobalt has shown promise in enantioselective catalysis applications . These compounds can facilitate reactions such as the nitroaldol addition and Michael addition, showcasing their utility in organic synthesis.

Hepatitis C Virus Inhibition

A study highlighted the use of THIQ3CA-based compounds as inhibitors of the NS3 protease of the hepatitis C virus (HCV). The synthesized macrocyclic derivatives exhibited enhanced binding affinity compared to traditional inhibitors, indicating their potential as therapeutic agents for HCV treatment .

Anti-diabetic Potential

Another case study focused on the anti-diabetic effects of a specific THIQ3CA derivative that was tested in diabetic mouse models. Results showed significant reductions in plasma glucose levels upon repeated administration, supporting its potential role in diabetes management .

Tables

作用机制

The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of neurotransmitters, leading to altered neuronal signaling.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(S)-Proline

- Structure : Pyrrolidine ring with a carboxylic acid group.

- Comparison : Both (S)-Tic and (S)-proline enforce rigid peptide backbones. However, (S)-Tic’s bicyclic system provides greater steric constraint, enhancing stability in peptidomimetics .

- Applications: (S)-Proline is naturally occurring and widely used in organocatalysis, whereas (S)-Tic’s synthetic origin and rigidity make it superior for stabilizing β-turn motifs in peptides .

1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

- Structure: Quinoline-derived bicyclic system with a carboxylic acid at position 2.

- Comparison: Unlike (S)-Tic’s isoquinoline core, this compound’s quinoline skeleton alters electronic properties, affecting binding to enzymatic targets .

- Applications : Primarily explored as a pipecolic acid analogue, with less emphasis on catalytic roles compared to (S)-Tic .

Phenylalanine (Phe)

Functional Analogues

PPARγ Agonists

- (S)-Tic Derivatives : KY-021 ((S)-2-benzyl-7-substituted Tic) shows potent PPARγ activation (EC₅₀ = 11.8 nM) and antidiabetic effects in vivo .

- Rosiglitazone : A thiazolidinedione-class PPARγ agonist (EC₅₀ ~ 30 nM). (S)-Tic derivatives offer improved safety profiles, avoiding fluid retention issues associated with rosiglitazone .

HDAC Inhibitors

- (S)-Tic-Based Inhibitors: Derivatives like compound 7d inhibit HDAC8 (IC₅₀ = mid-nM) and reduce tumor growth in xenograft models .

- SAHA (Vorinostat): A hydroxamate-based HDAC inhibitor. (S)-Tic derivatives exhibit comparable efficacy but enhanced tumor specificity .

Enantiomeric Comparisons: (S)-Tic vs. (R)-Tic

- Biological Activity : The (S)-enantiomer is preferred in PPARγ agonism and catalysis, while the (R)-enantiomer shows affinity for κ-opioid receptors (e.g., compound 10 in ) .

- Synthetic Accessibility : Both enantiomers are synthesized via asymmetric Pictet–Spengler reactions, but (S)-Tic is more widely studied for therapeutic applications .

Key Data Tables

Table 2: Structural and Physicochemical Properties

| Property | (S)-Tic | (S)-Proline | Phenylalanine |

|---|---|---|---|

| Molecular Weight | 177.20 g/mol | 115.13 g/mol | 165.19 g/mol |

| logP (Calculated) | 0.6 | -1.05 | -1.38 |

| Hydrogen Bond Donors | 1 | 2 | 2 |

| Conformational Rigidity | High (bicyclic) | Moderate (monocyclic) | Low (flexible side chain) |

生物活性

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications and underlying mechanisms.

Overview of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

THIQ3CA is a derivative of tetrahydroisoquinoline, which is a structural motif found in various natural products and synthetic compounds. The compound is notable for its ability to interact with biological systems, making it a candidate for drug development.

Biological Activities

- Anticoagulant Properties

-

Chloride Transport Modulation

- THIQ3CA derivatives have been identified to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This activity was shown to improve cellular function significantly, with some analogs achieving effective concentrations (EC50) below 10 nM .

-

Anti-Cancer Activity

- A specific analog of THIQ3CA, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1), has been studied for its anti-cancer properties. In vivo studies on colorectal carcinoma (CRC) models indicated that M1 could inhibit tumor growth by blocking the IL-6/JAK2/STAT3 signaling pathway. This was supported by histopathological examinations and biochemical assays confirming the compound's protective effects against CRC .

The biological activities of THIQ3CA can be attributed to several mechanisms:

- Modulation of Ion Channels : The enhancement of chloride transport suggests that THIQ3CA may interact with ion channels or transporters involved in cellular homeostasis.

- Inhibition of Oncogenic Pathways : The anti-cancer effects are linked to the inhibition of key signaling pathways that promote cell proliferation and survival in cancer cells.

Case Study 1: Anticoagulant Activity

A study focused on the synthesis of various THIQ3CA analogs revealed their potential as anticoagulants. The researchers synthesized multiple derivatives and evaluated their anticoagulant properties through various assays. The results indicated that specific structural modifications enhanced the anticoagulant efficacy significantly .

Case Study 2: Cystic Fibrosis Treatment

In another study, a series of THIQ3CA diamides were screened for their ability to improve chloride transport in cells with defective CFTR. The findings showed that these compounds not only increased chloride ion flow but also improved cellular health markers in vitro .

Case Study 3: Anti-Cancer Efficacy

The anti-cancer potential of M1 was evaluated using DMH-induced CRC rat models. M1 treatment resulted in reduced tumor sizes and improved metabolic profiles compared to control groups. This study provided quantitative data supporting the role of M1 in modulating cancer-related signaling pathways .

Data Summary Table

| Activity | Compound | Mechanism | EC50 Value |

|---|---|---|---|

| Anticoagulant | THIQ3CA analogs | Modulation of coagulation factors | Varies |

| Chloride Transport Enhancement | THIQ3CA diamides | Interaction with CFTR | <10 nM |

| Anti-Cancer | 6,7-dimethoxy-THIQ3CA (M1) | Inhibition of IL-6/JAK2/STAT3 signaling | Not specified |

常见问题

What are the common synthetic routes for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Basic

The synthesis typically involves coupling Boc-protected derivatives with amines or other intermediates. For example, coupling Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with amines like 21 () uses DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) as activating agents, followed by deprotection with HCl/MeOH. Fluorinated derivatives require similar conditions but with modified Boc-protected precursors. Key factors affecting yield include:

- Reagent stoichiometry : Excess DCC/HOBt improves coupling efficiency.

- Deprotection : HCl in methanol is preferred for Boc removal to avoid side reactions.

- Purification : Column chromatography or recrystallization ensures >95% purity (common in commercial samples, e.g., ).

Reference :

How does the stereochemistry of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid influence its biological and catalytic activity?

Basic

The (S)-enantiomer exhibits rigid, proline-like conformation, making it a valuable scaffold in peptide design and organocatalysis. For example:

- Peptide tertiary structure : Incorporation into peptides enforces β-turn conformations, enhancing binding specificity to targets like Bcl-2 or elastase .

- Catalysis : (S)-configured derivatives act as ligands in asymmetric aldol reactions (up to 94% enantiomeric excess) and Henry reactions (77% ee) due to chiral induction .

Comparative studies with (R)-enantiomers (e.g., in HDAC inhibition) show stark differences in activity, emphasizing stereochemical precision .

Reference :

What methodologies are employed to assess the compound’s role in histone deacetylase (HDAC) inhibition and antitumor activity?

Advanced

Experimental Design :

- In vitro HDAC inhibition : IC₅₀ values are measured using fluorogenic substrates (e.g., acetylated lysine derivatives). Compound 7d ( ) showed mid-nM IC₅₀ against HDAC7.

- Cell proliferation assays : MDA-MB-231 (breast cancer) and other lines are treated with derivatives to determine GI₅₀ (50% growth inhibition).

- In vivo xenografts : Compounds like 25e and 34b reduced tumor volume by >50% in murine models compared to SAHA (vorinostat).

Key structural features for optimization : - Hydroxamic acid moieties enhance metal-binding affinity to HDAC active sites.

- Substituents at the 7-position (e.g., fluoro groups) improve selectivity .

Reference :

How can structural modifications enhance the compound’s utility in peptide-based drug design?

Advanced

Methodological Approaches :

- Substitution patterns : Adding methyl or cyano groups at the 5- or 7-positions () increases rigidity and bioactivity. For example, 5-methyl derivatives exhibit superior anticancer activity over unmodified analogs.

- Peptide conjugation : Solid-phase synthesis integrates the compound into β-hairpin peptidomimetics (e.g., elastase inhibitors). The Tic (tetrahydroisoquinoline carboxylic acid) residue stabilizes secondary structures .

Case Study :

| Derivative | Modification | Biological Activity |

|---|---|---|

| Tic | None | Moderate elastase inhibition |

| 5-Methyl-Tic | Methyl at C5 | Enhanced anticancer activity |

| 7-Fluoro-Tic | Fluoro at C7 | Improved HDAC8 selectivity |

| Reference : |

What strategies resolve low yields in coupling reactions during derivative synthesis?

Advanced

Challenges : Low yields arise from steric hindrance or poor solubility of intermediates.

Solutions :

- Activating agents : Replace DCC/HOBt with EDCI (ethylcarbodiimide) for less side-product formation.

- Solvent optimization : Use DMF or THF for better solubility of Boc-protected precursors.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% ( ).

Validation : HPLC and LC-MS monitor reaction progress, while NMR confirms regiochemistry .

Reference :

How is the compound utilized in asymmetric organocatalysis, and what mechanistic insights exist?

Advanced

Applications :

- Aldol reactions : N-substituted carboxamides of (S)-Tic act as catalysts, leveraging hydrogen-bonding networks to induce enantioselectivity. For example, thioamide derivatives achieve 85% ee in aldol adducts .

- Copper complexes : Oxazoline-Tic ligands coordinate Cu(II) to catalyze Henry reactions (nitroaldol), with ee values dependent on ligand stereochemistry.

Mechanistic Studies : - DFT calculations reveal transition-state stabilization via π-π stacking between the tetrahydroisoquinoline ring and substrates.

- Kinetic studies show rate-limiting steps involve enamine formation in aldol catalysis .

Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。